molecular formula C7H8O3 B1361131 4-Methoxybenzene-1,2-diol CAS No. 3934-97-2

4-Methoxybenzene-1,2-diol

Cat. No. B1361131
CAS RN: 3934-97-2
M. Wt: 140.14 g/mol
InChI Key: JXZABYGWFNGNLB-UHFFFAOYSA-N
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Description

4-Methoxybenzene-1,2-diol, also known as 4-methylcatechol, belongs to the class of organic compounds known as catechols . It is a colorless liquid with a smell reminiscent of anise seed .


Synthesis Analysis

The synthesis of 4-Methoxybenzene-1,2-diol involves the use of laccase and benzotriazol-1-ol in an aqueous phosphate buffer at temperatures between 5 - 20℃ for 12 hours .


Molecular Structure Analysis

The molecular formula of 4-Methoxybenzene-1,2-diol is C7H8O3, and its molecular weight is 140.14 . The InChI code is 1S/C7H8O3/c1-10-5-2-3-6(8)7(9)4-5/h2-4,8-9H,1H3 .


Chemical Reactions Analysis

Benzene derivatives like 4-Methoxybenzene-1,2-diol can undergo electrophilic aromatic substitution reactions. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Scientific Research Applications

Kinetic Study of Parallel Reactions

The study conducted by Wang et al. (2010) explored the synthesis and kinetics of dichloro-methoxybenzenes from 1,2,4-trichlorobenzene and sodium methoxide. The research focused on the effects of various parameters such as reactant molar ratios, solvents, and reaction temperatures.

Electrochemical Studies

McGuire and Peters (2016) investigated the electrochemical reduction of 4,4′-(2,2,2-trichloroethane-1,1-diyl)bis(methoxybenzene), a pesticide known as methoxychlor. This study provides insights into the electrochemical behavior of methoxybenzene derivatives.

Biomass and Pyrolysis Research

Research by Vane and Abbott (1999) utilized methoxyphenols, including derivatives of 4-Methoxybenzene-1,2-diol, as proxies for terrestrial biomass. This study is crucial in understanding chemical changes in lignin during hydrothermal alteration.

Catalytic Synthesis

A study on the synthesis of 2-Vinyl-2,3-dihydro-benzo[1,4]dioxins using 4-Methoxybenzene-1,2-diol was conducted by Massacret et al. (1999). This study highlights the catalytic applications of 4-Methoxybenzene-1,2-diol in organic synthesis.

Thermochemical Conversion in Liquid Phase

The work of Alén (1991) delves into the conversion of methoxybenzene and related compounds in an aqueous alkaline solution under heat and pressure, relevant for the production of liquid fuels from pulping liquors.

Environmental and Analytical Chemistry

Seitz and Ram (2000) explored the occurrence of volatile methoxybenzene compounds in grains with off-odors, demonstrating the environmental and analytical chemistry aspects of methoxybenzene derivatives.

Mechanistic Studies in Atmospheric Chemistry

The mechanism of the gas-phase reaction of methoxybenzene with ozone was studied by Sun et al. (2016). This research is crucial for understanding the environmental impact of methoxybenzene derivatives in the atmosphere.

Safety And Hazards

The safety data sheet for 4-Methoxybenzene-1,2-diol indicates that it is a hazardous substance. It has a GHS07 pictogram, a warning signal word, and several hazard statements including H226 (Flammable liquid and vapor), H315 (Causes skin irritation), and H411 (Toxic to aquatic life with long-lasting effects) .

properties

IUPAC Name

4-methoxybenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-10-5-2-3-6(8)7(9)4-5/h2-4,8-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZABYGWFNGNLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50192565
Record name 1,2-Benzenediol, 4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50192565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxybenzene-1,2-diol

CAS RN

3934-97-2
Record name 1,2-Benzenediol, 4-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003934972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenediol, 4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50192565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxybenzene-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-methoxycatechol was prepared by the method described in Organic Synthesis, Collective Volume 3, page 759: 60.8 g of 4-methoxysalicylaldehyde was added to a stirred solution of 16 g of sodium hydroxide in 200 ml of water. Under nitrogen gas, a solution of 60 g of 30% hydrogen peroxide in water dissolved in 200 ml of water was added drop-by-drop to the resulting solution, held at 35°-40° C. Then sodium sulfate (and a small amount of sodium hydrosulfite to decolorize the mixture) was added until the mixture was saturated. The mixture was extracted with methylene chloride. The resulting residue was extracted with ether. The ether extract was dried (Na2SO4, Na2S2O4) and the solvent was evaporated under reduced pressure, to give crude 4-methoxycatechol (10A).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
S Shin, S Shafian, KY Ryu, YK Jeon… - Advanced Materials …, 2022 - Wiley Online Library
For organic photovoltaics (OPVs), the electron transport layer (ETL) material is crucial for collecting and transporting the electrons from the active material toward the electrode. In this …
Number of citations: 1 onlinelibrary.wiley.com
J Remali, NIM Sarmin, CL Ng, JJL Tiong, WM Aizat… - PeerJ, 2017 - peerj.com
Background Streptomyces are well known for their capability to produce many bioactive secondary metabolites with medical and industrial importance. Here we report a novel bioactive …
Number of citations: 30 peerj.com
D Sinou - Current Organic Chemistry, 2005 - ingentaconnect.com
The 2,3-dihydro-1,4-benzodioxin structure is present in compounds having some interesting biological properties. The first access to this structure, performed from 2-alkyl-1,4-…
Number of citations: 2 www.ingentaconnect.com
H Zhang, R Xiao, D Wang, G He, S Shao, J Zhang… - Bioresource …, 2011 - Elsevier
Biomass fast pyrolysis is one of the most promising technologies for biomass utilization. In order to increase its economic potential, pyrolysis gas is usually recycled to serve as carrier …
Number of citations: 307 www.sciencedirect.com
H Li, C Li, B Xia, Y Zhou, L Lin, D Liao - Biochemical Systematics and …, 2015 - Elsevier
An investigation of Hedyotis corymbosa resulted in the isolation of eighteen compounds, including six iridoids (1–6), six monocyclic phenols (7–12), one triterpene (13), two sterols (14–…
Number of citations: 10 www.sciencedirect.com
JR Labrosse, P Lhoste, F Delbecq… - European Journal of …, 2003 - Wiley Online Library
Methyl 1‐methylprop‐2‐ynyl carbonate reacts with 3‐ and 4‐substituted benzene‐1,2‐diols to give 2,3‐dihydro‐3‐methyl‐2‐methylidene‐1,4‐benzodioxines, as a mixture of …
Z Tao, YAN Yong-ming, XU Fu-rong… - NATURAL PRODUCT …, 2017 - trcw.ac.cn
Abstract: One new compound, 7-ethyoxy tangshenoside Ⅱ (1), along with 21 known compounds were isolated from Codonopsis pilosula. The known compounds were identified as …
Number of citations: 1 www.trcw.ac.cn
C Yang, B Zhang, J Moen, K Hennessy, Y Liu… - International journal of …, 2010 - ijabe.org
Bio-oil from thermochemical conversion of biomass is a complex mixture of polar and non-polar compounds, and cannot be used directly as a combustion engine fuel due to its low …
Number of citations: 27 ijabe.org
C Damez, JR Labrosse, P Lhoste, D Sinou - Synthesis, 2001 - thieme-connect.com
Palladium-catalyzed condensation of substituted benzene-1, 2-diols with the biscarbonate of 2-(hydroxymethyl) allyl alcohol gave the corresponding 3-methylene-3, 4-dihydro-2H-1, 5-…
Number of citations: 6 www.thieme-connect.com
A Bernet, K Seifert - Helvetica chimica acta, 2006 - Wiley Online Library
A new reaction sequence for the synthesis of the sesquiterpene arenes (±)‐wiedendiol B ((±)‐1) and the siphonodictyal B derivative (±)‐ 21 consists in the coupling of (±)‐drimanoyl …
Number of citations: 29 onlinelibrary.wiley.com

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